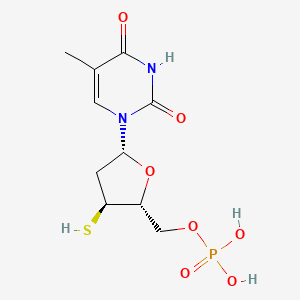

3'-Thio-thymidine-5'-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N2O7PS |

|---|---|

Molecular Weight |

338.28 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(14)11-9(5)13)8-2-7(21)6(19-8)4-18-20(15,16)17/h3,6-8,21H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1 |

InChI Key |

BORVFKJZAOEGOO-GJMOJQLCSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)S |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thio Thymidine 5 Phosphate and Oligonucleotides Containing 3 Thiothymidine

Chemical Synthesis of 3'-Thiothymidine Nucleosides and Phosphoramidites

The successful synthesis of oligonucleotides containing 3'-S-phosphorothiolate linkages hinges on the efficient preparation of the modified nucleoside, 3'-thiothymidine, and its activation as a phosphoramidite (B1245037) monomer for automated DNA synthesis. Several synthetic routes have been established to achieve this, each with distinct advantages.

Synthesis via 2,3'-Anhydronucleoside Ring-Opening with Thiobenzoate

A direct method for producing 3'-deoxy-3'-thiopyrimidine nucleosides involves the ring-opening of a 2,3'-anhydronucleoside with a sulfur nucleophile. nih.gov This approach typically starts from a 5'-O-protected thymidine (B127349), such as 5'-O-(4,4'-dimethoxytrityl)thymidine. nih.gov A Mitsunobu reaction is employed to form the 2,3'-anhydronucleoside intermediate. nih.gov Subsequent treatment with a thiobenzoate salt, like sodium thiobenzoate, leads to the regioselective opening of the anhydride (B1165640) ring, introducing the thiol group at the 3'-position with the desired stereochemistry. nih.gov This method provides a more direct route compared to other multi-step procedures. nih.gov

Preparation from Xylo-configured Nucleosides via Sulfonate Ester Displacement

An alternative and well-established strategy for synthesizing 3'-thionucleosides relies on the nucleophilic displacement of a sulfonate ester from a xylo-configured nucleoside. nih.govoup.com This method begins with thymidine, which is converted to its 3'-xylofuranosyl analogue. The 3'-hydroxyl group is then activated by conversion into a good leaving group, typically a sulfonate ester like a mesylate or tosylate. oup.compsu.edu The crucial step involves an SN2 reaction where a sulfur nucleophile, commonly sodium thiobenzoate in a solvent like dimethylformamide (DMF), displaces the sulfonate ester. nih.govoup.com This inversion of stereochemistry at the 3'-carbon yields the desired ribo-configured 3'-thiobenzoyl intermediate. nih.gov The final step is the deprotection of the thiobenzoate group to reveal the free 3'-thiol. oup.com

Development of Protected 3'-Thiothymidine Phosphoramidites

To enable the incorporation of 3'-thiothymidine into oligonucleotides using standard automated solid-phase synthesis, it must be converted into a phosphoramidite derivative. oup.comnih.gov This involves protecting the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) or monomethoxytrityl (MMT) group, and phosphitylating the 3'-thiol. nih.govoup.com The phosphitylation is commonly achieved using 2-cyanoethyl N,N-diisopropylaminochlorophosphoramidite, which reacts with the 3'-thiol of the protected nucleoside to yield the 3'-S-(2-cyanoethyl-N,N-diisopropylphosphorothioamidite) derivative. nih.govoup.com This phosphoramidite monomer is then stable for use in automated DNA synthesizers. nih.govnih.gov

Incorporation of 3'-Thiothymidine into Oligodeoxynucleotides

The availability of 3'-thiothymidine phosphoramidites has paved the way for the routine synthesis of oligonucleotides containing the nuclease-resistant 3'-S-phosphorothiolate linkage.

Automated Solid-Phase Phosphoramidite Chemistry for 3'-S-Phosphorothiolate Linkages

The incorporation of 3'-thiothymidine into a growing DNA chain is accomplished using automated solid-phase phosphoramidite chemistry. nih.govnih.gov The 3'-S-phosphorothioamidite monomer is activated by a standard activator, such as 5-(p-nitrophenyl)tetrazole or 5-ethylthiotetrazole (ETT), and couples to the free 5'-hydroxyl group of the support-bound oligonucleotide. nih.govnih.gov This forms a phosphorothioite triester intermediate. Subsequent oxidation, for instance with tetrabutylammonium (B224687) periodate (B1199274) or oxone, converts the intermediate to the stable 3'-S-phosphorothioate linkage. nih.gov While the standard phosphoramidite chemistry is applicable, coupling yields for the thioamidites can be slightly lower than for their natural oxygen counterparts, sometimes necessitating extended coupling times to achieve satisfactory efficiency, with reported yields in the range of 85-90%. nih.gov

Strategies for Singly and Repetitively Modified Oligonucleotides

Interactive Data Table: Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis | Relevant Section(s) |

| 5'-O-(4,4'-dimethoxytrityl)thymidine | Starting material for anhydronucleoside synthesis | 2.1.1 |

| Sodium thiobenzoate | Sulfur nucleophile for ring-opening and displacement | 2.1.1, 2.1.2 |

| Xylo-configured thymidine | Intermediate for sulfonate ester displacement | 2.1.2 |

| 2-Cyanoethyl N,N-diisopropylaminochlorophosphoramidite | Phosphitylating agent | 2.1.3 |

| 5-Ethylthiotetrazole (ETT) | Activator in phosphoramidite coupling | 2.2.1 |

| Tetrabutylammonium periodate | Oxidizing agent | 2.2.1 |

Templated Chemical Ligation Approaches for Thiophosphate Linkages

Template-directed chemical ligation is a powerful method for joining two oligonucleotides, guided by a complementary nucleic acid template. This approach has been adapted to create non-natural linkages, including the 3'-S-phosphorothiolate bond characteristic of oligonucleotides containing 3'-thiothymidine. In this strategy, two oligonucleotide probes are brought into close proximity by hybridization to a target template strand. A chemical activating agent then facilitates the formation of a covalent bond between the terminal groups of the two probes.

For the formation of a 3'-S-phosphorothiolate linkage, one oligonucleotide would typically possess a 3'-thiol group (derived from a 3'-thiothymidine residue at its 3'-terminus) and the other a 5'-phosphate group. The template holds the reactive 3'-thiol and 5'-phosphate in an appropriate orientation for coupling, effectively converting an intermolecular reaction into a pseudo-intramolecular one, which enhances the reaction efficiency. nasa.gov The ligation can be promoted by various condensing agents, such as N-Cyanoimidazole, under mild conditions. nih.gov

This method is highly specific, as the ligation is contingent on the accurate base pairing of both oligonucleotides with the template. A mismatch in the sequence can significantly reduce the ligation efficiency. oup.comnih.gov The resulting 3'-S-phosphorothiolate linkage, where a sulfur atom replaces the 3'-oxygen atom in the phosphodiester backbone, has been shown to be a crucial component in advanced DNA sequencing technologies, such as Sequencing by Oligonucleotide Ligation and Detection (SOLiD™). ref.ac.uk Furthermore, photoligation methods using derivatives like 4-thiothymidine (B1630790) have been developed, demonstrating the versatility of thio-substituted nucleosides in template-directed reactions. oup.comnih.gov

Chemical Synthesis of 3'-Thio-thymidine-5'-phosphate and its Polyphosphate Analogues

The chemical synthesis of this compound and its corresponding di- and triphosphate analogues involves multi-step procedures that require careful control of reaction conditions and the use of protective groups to achieve the desired products.

General Phosphorylation Methods for Nucleoside 5'-Monophosphates

Chemical phosphorylation of nucleosides to their 5'-monophosphate form is a fundamental step in nucleotide synthesis. mdpi.com A primary challenge is achieving regioselectivity for the 5'-hydroxyl group over the 3'-hydroxyl group, given their similar reactivity. conicet.gov.ar

Several methods have been developed to address this:

Phosphorylating Agents: A common approach involves using phosphorylating agents like phosphoryl chloride (POCl₃) in a suitable solvent, often a trialkyl phosphate (B84403). This method, known as the Yoshikawa procedure, can selectively phosphorylate unprotected nucleosides at the 5'-position. umich.edu

Protecting Groups: To ensure regioselectivity, protecting groups can be used to block the 3'-hydroxyl group, leaving only the 5'-hydroxyl available for reaction. However, this adds extra steps for protection and deprotection to the synthetic route. umich.edu

Phosphitylating Reagents: Another strategy employs mild phosphitylating reagents that react selectively with the less sterically hindered 5'-hydroxyl group. The resulting phosphite (B83602) is then oxidized to the phosphate. sciengine.com

These chemical methods, while effective, often involve reactive and hazardous reagents and can result in moderate yields and the formation of byproducts, necessitating complex purification procedures. mdpi.com

Synthesis of 5'-(alpha-P-thio)nucleoside Triphosphates

The synthesis of nucleoside 5'-(α-P-thio)triphosphates (NTPαS), where the α-phosphate contains a sulfur atom, is of significant interest for various biochemical studies. nih.gov A convenient one-pot strategy has been developed that avoids the need for protecting groups on the nucleoside. sciengine.comsciengine.com

The typical synthesis involves two main steps:

Phosphitylation: The unprotected nucleoside is treated with a mild phosphitylating reagent, which reacts selectively at the 5'-hydroxyl position.

Sulfurization and Hydrolysis: The intermediate is then reacted with a sulfurizing agent (e.g., elemental sulfur) and subsequently hydrolyzed to yield the 5'-(α-P-thio)triphosphate. sciengine.com

This method produces a mixture of Sp and Rp diastereomers at the α-phosphorus center. sciengine.com More advanced, stereocontrolled methods have also been developed using chiral P(V)-α-thio-di- and triphosphate transfer reagents. These reagents can be appended to a nucleoside in a single reaction vessel, yielding products as pure Rp or Sp isomers with high stereospecificity. chemrxiv.org

Enzymatic Synthesis Approaches for Nucleoside Phosphates and Analogues

Enzymatic synthesis offers a "green chemistry" alternative to traditional chemical methods, characterized by high selectivity, mild reaction conditions, and often higher yields. mdpi.comsci-hub.se This approach is particularly valuable for producing nucleoside analogues.

Utilization of Nucleoside Kinases and Nucleoside Monophosphate Kinases

The enzymatic synthesis of nucleoside triphosphates from nucleosides is typically performed in a cascade of reactions involving several types of kinases. frontiersin.org

First Phosphorylation (Nucleoside → NMP): The initial step is catalyzed by a nucleoside kinase (NK) or a deoxynucleoside kinase (dNK) . These enzymes transfer a phosphate group from a donor, usually ATP or GTP, to the 5'-hydroxyl of the nucleoside. mdpi.com Many of these kinases, such as Drosophila melanogaster deoxynucleoside kinase (dNK) and human deoxycytidine kinase (dCK), exhibit broad substrate specificity and can phosphorylate a wide range of modified nucleosides, making them powerful biocatalysts for creating nucleotide analogues. mdpi.commdpi.combibliotekanauki.pl

Second Phosphorylation (NMP → NDP): The resulting nucleoside monophosphate (NMP) is then converted to a nucleoside diphosphate (B83284) (NDP) by a nucleoside monophosphate kinase (NMPK) . nih.govscbt.com These enzymes are also crucial for activating therapeutic nucleoside analogues within cells. nih.gov

Third Phosphorylation (NDP → NTP): The final step, the conversion of NDP to the target nucleoside triphosphate (NTP), can be catalyzed by a nucleoside diphosphate kinase (NDPK) . mdpi.com Alternatively, other kinases with broad substrate specificity, such as pyruvate (B1213749) kinase (PK) or acetate (B1210297) kinase (AcK), are widely used for this conversion. sci-hub.semdpi.com These enzymes are often part of an ATP regeneration system, which drives the reaction cascade towards the final triphosphate product by continuously supplying the phosphate donor. frontiersin.orgnih.gov

This multi-enzyme, one-pot cascade system is an efficient and modular method for synthesizing a diverse array of natural and modified nucleoside triphosphates from their corresponding nucleoside precursors. frontiersin.org

Application of Pyrophosphate Phosphotransferases

The enzymatic synthesis of nucleoside monophosphates offers a green and highly selective alternative to traditional chemical phosphorylation methods, which often require harsh reagents and multi-step protection-deprotection strategies. oup.com Among the enzymes utilized for this purpose, pyrophosphate phosphotransferases represent a particularly interesting class due to their use of inorganic pyrophosphate (PPi), an inexpensive and readily available phosphate donor. oup.com These enzymes catalyze the direct transfer of a phosphate group from PPi to the 5'-hydroxyl position of a nucleoside.

A notable and well-studied example of such an enzyme is the non-specific acid phosphatase from Morganella morganii (PhoC-Mm), which exhibits potent 5′-regioselective pyrophosphate-nucleoside phosphotransferase activity. oup.comnih.gov This enzyme has been successfully employed for the one-step synthesis of various nucleoside 5'-monophosphates in a fully aqueous medium under mild conditions. oup.com While the substrate scope of enzymes like PhoC-Mm is known to be broad, encompassing various natural nucleosides, specific research detailing the successful phosphorylation of the analogue 3'-thiothymidine to this compound using pyrophosphate phosphotransferases is not extensively documented in current literature.

The general mechanism involves the enzyme's ability to recognize the nucleoside and facilitate the regioselective phosphorylation at the C5'-position. nih.gov The potential for 3'-thiothymidine to act as a substrate would depend on the tolerance of the enzyme's active site to the substitution of the 3'-hydroxyl group with a thiol group.

Table 1: General Characteristics of Nucleoside Pyrophosphate Phosphotransferase from M. morganii

| Parameter | Details | Reference |

|---|---|---|

| Enzyme | Non-specific acid phosphatase (PhoC-Mm) | oup.com |

| Source | Morganella morganii | oup.com |

| Function | Nucleoside Pyrophosphate Phosphotransferase | oup.com |

| Phosphate Donor | Inorganic Pyrophosphate (PPi) | oup.com |

| Key Advantage | Use of inexpensive phosphate donor, aqueous medium, mild conditions | oup.com |

| Regioselectivity | C5'-position | nih.gov |

Research on phosphotransferases from other organisms, such as wheat seedlings, has also identified nucleoside phosphotransferase activity capable of phosphorylating thymidine. nih.gov However, these systems often utilize other nucleoside monophosphates, like AMP, as the phosphate donor rather than inorganic pyrophosphate. nih.gov

The synthesis of oligonucleotides containing 3'-thiothymidine requires the corresponding 5'-triphosphate derivative (3'-Thio-thymidine-5'-triphosphate) for incorporation by polymerases. The enzymatic pathway to this triphosphate would first involve the creation of the 5'-monophosphate. Subsequent phosphorylation steps to the diphosphate and triphosphate would be catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. ucl.ac.uk The viability of a fully enzymatic route starting from 3'-thiothymidine and using a pyrophosphate phosphotransferase is contingent on the successful execution of the initial monophosphorylation step, which remains a subject for further investigation. Currently, the incorporation of 3'-thiothymidine into oligonucleotides is achieved through established automated chemical synthesis methods. nih.gov

Table 2: Investigated Substrates for Phosphorylation by M. morganii Phosphatase (PhoC-Mm)

| Substrate | Product | Phosphate Donor | Reference |

|---|---|---|---|

| Inosine | Inosine 5′-monophosphate (IMP) | Pyrophosphate (PPi) | oup.com |

Note: This table represents known substrates to demonstrate the enzyme's capability and does not imply that 3'-thiothymidine has been successfully tested.

Enzymatic Recognition and Mechanistic Studies of 3 Thio Thymidine 5 Phosphate Analogues

Interactions with DNA and RNA Polymerases

The ability of DNA and RNA polymerases to recognize and incorporate nucleotide analogues is crucial for both understanding the enzymes' mechanisms and for developing therapeutic agents. The replacement of the 3'-bridging oxygen with a sulfur atom in thymidine-5'-phosphate affects substrate utilization, stereochemical preference, and the kinetics of incorporation in a manner dependent on the specific polymerase and reaction conditions.

The large fragment of E. coli DNA polymerase I, known as the Klenow fragment, and the bacteriophage T7 DNA polymerase are model enzymes for studying DNA synthesis. Research indicates that the Klenow fragment's polymerase activity is not significantly hindered by the presence of a 3'-S-phosphorothiolate linkage. nih.gov While the enzyme can utilize templates containing this modification, its 3'→5' exonuclease (proofreading) activity is dramatically reduced. oup.com Studies have shown a greater than 100-fold decrease in the rate of exonucleolytic hydrolysis of the thiolinkage by the Klenow fragment compared to a standard phosphodiester bond. nih.gov

Similarly, T7 DNA polymerase, often used in its modified form as Sequenase, can act as a substrate for thymidine (B127349) analogues. nih.govresearchgate.net Pre-steady-state kinetic analysis of T7 DNA polymerase incorporating thymidine-5'-(α-thio)triphosphate (dTTPαS) revealed that the chemical step of incorporation remains very fast, suggesting that the sulfur substitution does not fundamentally block the catalytic process. 34.237.233

Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) is a key target for antiviral therapies, and its interaction with nucleoside analogues is of significant interest. When presented with the two stereoisomers of thymidine-5'-O-1-thiotriphosphate (TTPαS), HIV-1 RT demonstrates a pronounced stereo-selectivity. nih.gov The enzyme preferentially incorporates the Sp-isomer over the Rp-isomer when magnesium (Mg²⁺) is the catalytic metal ion. nih.gov This preference is rooted in the specific geometry of the enzyme's active site, where the wild-type lysine (B10760008) at residue 65 interacts with the γ-phosphate of the incoming deoxynucleotide triphosphate (dNTP) to align it for incorporation. asm.org The differential interaction of the active site with the sulfur-substituted non-bridging oxygen of the two isomers dictates the efficiency of incorporation.

Pre-steady-state kinetic analysis provides detailed information about the individual steps of the enzymatic reaction, including substrate binding and the chemical step of nucleotide incorporation. researchgate.netacs.org For HIV-1 RT, such analysis of TTPαS isomers reveals the basis for its stereo-selectivity. nih.gov The rate of polymerization (kpol) and the apparent dissociation constant (Kd) have been measured for the natural substrate (TTP) and its thio-analogs. nih.gov

In the presence of Mg²⁺, HIV-1 RT shows a strong preference for incorporating the Sp-TTPαS isomer over the Rp-TTPαS isomer. nih.gov Interestingly, the enzyme exhibits no significant phosphorothioate (B77711) elemental effect for the incorporation of the preferred Sp-isomer, meaning its incorporation rate is similar to the natural TTP. However, a large elemental effect is observed for the Rp-isomer, indicating that its incorporation is significantly slower. nih.gov

| Substrate | kpol (s⁻¹) | Kd (µM) | Specificity (kpol/Kd) (µM⁻¹s⁻¹) |

|---|---|---|---|

| TTP | Data not specified in source | Data not specified in source | Data not specified in source |

| Sp-TTPαS | Data not specified in source | Data not specified in source | Data not specified in source |

| Rp-TTPαS | Data not specified in source | Data not specified in source | Data not specified in source |

Kinetic data as reported in studies on the stereo-selectivity of HIV-1 RT. Specific values for kpol and Kd were measured but are summarized qualitatively in the source text. nih.gov

Divalent metal ions are essential cofactors for the catalytic activity of DNA polymerases, playing a crucial role in coordinating the incoming nucleotide and facilitating the phosphoryl transfer reaction. aimspress.comembopress.org The choice of metal ion can significantly alter the kinetic properties and fidelity of the polymerase. aimspress.com

In the case of HIV-1 RT incorporating TTPαS, replacing the physiological cofactor Mg²⁺ with either manganese (Mn²⁺) or cobalt (Co²⁺) reduces the stereo-selective preference for the Sp-isomer. nih.gov This suggests that Mn²⁺ and Co²⁺ alter the coordination geometry within the active site, making the enzyme more permissive to the Rp-isomer. nih.gov Similarly, for the Klenow fragment's exonuclease activity, the presence of Mn²⁺ can lead to a significant rescue of the "thio effect"—the reduction in catalytic efficiency caused by the sulfur substitution—that is observed with Mg²⁺. liverpool.ac.uk This rescue highlights the direct interaction between the metal ion and the phosphorothiolate (B1257650) linkage during catalysis. liverpool.ac.uk

| Metal Ion | Stereo-selective Preference (Sp vs. Rp) |

|---|---|

| Mg²⁺ | Strong preference for Sp-isomer |

| Mn²⁺ | Decreased preference for Sp-isomer |

| Co²⁺ | Decreased preference for Sp-isomer |

Summary of findings on the effect of different metal ions on the incorporation of TTPαS isomers by HIV-1 RT. nih.gov

Pre-steady-state Kinetic Analysis of Nucleotide Analog Incorporation

Nuclease Activity and Stability of 3'-S-Phosphorothiolate Linkages

A key feature of phosphorothiolate-modified oligonucleotides is their altered susceptibility to hydrolysis by nucleases. This resistance is a critical property for their potential use as therapeutic agents, as natural oligonucleotides are rapidly degraded in biological systems. nih.govoup.com The stability of the 3'-S-phosphorothiolate linkage varies depending on the specific type of nuclease.

The enzymatic stability of the 3'-S-phosphorothiolate bond has been tested against a panel of common exonucleases with differing specificities.

Nuclease P1 : This single-strand specific endonuclease from Penicillium citrinum hydrolyzes phosphodiester bonds to yield 5'-mononucleotides. neb.com Dithymidine-3'-S-phosphorothioate has been shown to be comparatively resistant to hydrolysis by Nuclease P1. oup.com

T4 DNA Polymerase : This enzyme possesses a potent 3'→5' exonuclease activity for proofreading. neb.comthermofisher.com Studies have shown that the 3'-S-phosphorothiolate linkage causes significant pausing of the T4 exonuclease activity. oup.com However, other research has described the effect of the thiosubstitution on this enzyme's exonuclease function as negligible. nih.gov This discrepancy may arise from differences in the specific substrates and experimental conditions.

Calf Spleen Phosphodiesterase (CSPD) : This 5'→3' exonuclease also shows significantly inhibited activity when encountering a 3'-S-phosphorothiolate linkage, with studies reporting substantial pauses in digestion. oup.comnih.gov

Snake Venom Phosphodiesterase (SVPD) : In stark contrast to the other nucleases, SVPD, a 3'→5' exonuclease, shows little to no inhibition by the 3'-S-phosphorothiolate linkage. oup.com This enzyme readily hydrolyzes the bond, suggesting that its active site is more accommodating of the sulfur substitution compared to the exonuclease domains of T4 DNA polymerase or CSPD. oup.comannualreviews.org

Cleavage of P-S Bonds by Oxidizing Agents (e.g., Iodine, Silver Nitrate)

The phosphorothioate linkage, characterized by the substitution of a non-bridging oxygen atom with sulfur, is susceptible to cleavage by various oxidizing agents. This chemical vulnerability has been exploited for the specific manipulation of DNA and its analogues. Dithymidine-3'-S-phosphorothioate, an analogue containing a sulfur atom in the 3'-bridging position, demonstrates this reactivity. oup.com While it shows resistance to certain nucleases, its P-S bond is readily broken by aqueous solutions of iodine or silver nitrate (B79036). oup.com

The mechanism of cleavage often involves an initial oxidative attack on the sulfur atom. numberanalytics.com In the case of iodine, the reaction proceeds readily in aqueous solutions, leading to the formation of thymidine-5'-O-phosphate and a derivative of 3'-thiothymidine. oup.com Similarly, treatment with aqueous silver nitrate also results in the cleavage of the P-S bond, yielding thymidine-5'-O-phosphate and 3'-thiothymidine. oup.com This susceptibility to cleavage by agents like silver ions or iodine solutions suggests potential applications in DNA manipulation, such as site-specific 'nicking' of DNA strands. oup.com The general mechanism for the cleavage of phosphorous-sulfur bonds by silver nitrate involves the formation of a complex that facilitates the breaking of the P-S bond. google.com

The cleavage of the internucleotide bond in dinucleoside-5'-S-phosphorodithioates can also be achieved with iodine under aqueous conditions. psu.edu The reaction with iodine in a pyridine/water solution has been shown to produce thymidine-5'-O-phosphate and an unidentified derivative of 3'-deoxy-3'-thiothymidine. oup.com This reactivity highlights a method for the selective cleavage of phosphorothioate-modified oligonucleotides. nih.gov

Impact on Restriction Endonuclease Cleavage

The introduction of a phosphorothioate (P-S) linkage in place of a standard phosphodiester bond within the recognition sequence of a restriction endonuclease can significantly impact the enzyme's cleavage activity. This effect is largely dependent on the specific enzyme and the position of the modification. plos.org The substitution of a non-bridging oxygen with a more hydrophobic sulfur atom can alter the local conformation and charge distribution of the DNA backbone, thereby affecting the intricate network of interactions between the enzyme and its substrate. frontiersin.org

Restriction endonucleases catalyze the hydrolysis of the phosphodiester backbone, a process that requires a precise arrangement of the substrate within the enzyme's active site. sigmaaldrich.com The presence of a phosphorothioate modification at the cleavage site can interfere with this process. Studies have shown that for some restriction enzymes, modification of the scissile phosphate (B84403) bond with a phosphorothioate linkage can block linearization of the DNA. This inhibition is often stereospecific, with the enzyme's activity being sensitive to the Rp or Sp configuration of the phosphorothioate.

The inhibitory effect is not universal and varies among different restriction enzymes. For instance, some enzymes may be completely blocked by a phosphorothioate substitution at the cleavage site, while others may show reduced activity or even cleave the modified strand, albeit at a slower rate. plos.org This differential sensitivity has been harnessed as a tool to create nicked DNA, where only one strand of a duplex is cleaved. The ability of some restriction enzymes to cleave phosphorothioate-containing DNA, while others are inhibited, provides a basis for studying the specific protein-DNA interactions that govern recognition and catalysis. dntb.gov.ua

Kinase Substrate and Inhibitor Profiling

Human Thymidylate Kinase (TMPK) as a Target for Analogues

Human thymidylate kinase (TMPK) plays a crucial role in the synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. mpg.de It catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (B83284) (TDP). imrpress.com Beyond its physiological function, TMPK is a key enzyme in the activation of several nucleoside analogue prodrugs used in antiviral and anticancer therapies. nih.gov For instance, the anti-HIV drugs zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T) must be phosphorylated by cellular kinases to their active triphosphate forms, and TMPK is responsible for the second phosphorylation step. mpg.de

The efficiency of this phosphorylation step can be a rate-limiting factor in the therapeutic efficacy of these drugs. mpg.de Consequently, TMPK has become an important target for the development of new therapeutic agents and for strategies aimed at improving the activation of existing prodrugs. mpg.denih.gov The enzyme's high selectivity for its natural substrate, TMP, presents a challenge for the design of analogues that can be efficiently phosphorylated. mpg.de Modifications to the sugar moiety of the nucleoside monophosphate can have significant effects on the enzyme's conformation and catalytic activity. nih.gov Understanding the structural basis of substrate recognition and phosphorylation by TMPK is therefore critical for designing more effective nucleoside analogues. nih.gov

Structural Requirements for Efficient Phosphorylation by Thymidylate Kinase

The efficiency of phosphorylation by human thymidylate kinase (TMPK) is governed by specific structural features of both the enzyme and the nucleotide substrate. nih.gov TMPK is highly selective for the base of the nucleotide, with a binding pocket that accommodates the thymine (B56734) base of thymidine monophosphate (TMP). mpg.de The enzyme's structure reveals that the thymine base is positioned between a phenylalanine residue and a helix, with a glycine (B1666218) residue sterically hindering the binding of larger purine (B94841) bases. mpg.de

Three flexible loops are crucial for the enzyme's function: the P-loop, which binds the phosphate groups of ATP; a loop containing the DR(Y/H) motif, which is important for binding the magnesium ion and positioning ATP; and the Lid-region, which closes over the bound ATP. nih.gov The conformation of these loops, particularly the P-loop, is highly sensitive to modifications in the sugar moiety of the nucleoside monophosphate substrate. nih.gov

Studies with various 3'-modified thymidine analogues have shown a direct correlation between the rate of phosphorylation and the ability of the analogue to induce a closed conformation of the P-loop. nih.gov Modifications at the 3'-position of the sugar ring can drastically affect the enzyme's conformation and, consequently, its catalytic activity. nih.gov For example, the presence of bulky substituents at the 3'-position can lead to reduced phosphorylation rates due to steric clashes that prevent the proper positioning of the substrate and the closure of the active site. In the fully closed state, an aspartate residue interacts with the 3'-hydroxyl group of TMP, highlighting the importance of this group for achieving a catalytically competent conformation. rcsb.org

Mitochondrial Thymidine Kinase 2 (TK2) Binding and Phosphorylation Kinetics

Mitochondrial thymidine kinase 2 (TK2) is a key enzyme in the mitochondrial salvage pathway, responsible for phosphorylating pyrimidine (B1678525) deoxynucleosides like thymidine (dT) and deoxycytidine (dC) to their respective monophosphates. nih.govacs.org This function is essential for the synthesis of mitochondrial DNA (mtDNA). nih.gov Encoded by a nuclear gene, TK2 is synthesized in the cytosol and then translocated to the mitochondria. acs.orgnih.gov

The enzyme exhibits distinct kinetic behaviors with its two primary substrates. The phosphorylation of dT shows negative cooperativity, resulting in a biphasic substrate saturation curve. nih.govnih.gov In contrast, the phosphorylation of dC follows standard Michaelis-Menten kinetics. nih.govnih.gov TK2 also phosphorylates a number of pyrimidine nucleoside analogues used in antiviral therapies, such as zidovudine (AZT). nih.gov This interaction is a double-edged sword; while it can activate the prodrugs, it can also lead to mitochondrial toxicity by competing with the phosphorylation of endogenous nucleosides, potentially causing mtDNA depletion. nih.govnih.gov The enzyme is subject to feedback inhibition by its end products, deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP). nih.govslu.se

| Substrate | K_i (μM) for dThd Phosphorylation | K_i (μM) for dCyd Phosphorylation | Notes |

| FIAU | 43 | 141 | Inhibits both dThd and dCyd phosphorylation. nih.gov |

| FMAU | 8.8 | 286 | Strongly inhibits dThd phosphorylation, less so for dCyd. nih.gov |

| ddC | - | 496 | Inhibits dCyd phosphorylation only at high concentrations. nih.gov |

K_i values represent the inhibition constants. dThd: deoxythymidine; dCyd: deoxycytidine FIAU: Fialuridine; FMAU: Clevudine; ddC: Zalcitabine

Negative Cooperativity and Ordered Substrate Binding in TK2

The complex kinetic behavior of mitochondrial thymidine kinase 2 (TK2) is characterized by negative cooperativity in the phosphorylation of thymidine (dT) and an ordered sequential mechanism for substrate binding. nih.govacs.org Negative cooperativity means that the binding of the first substrate molecule to one active site in the dimeric or oligomeric enzyme reduces the affinity for subsequent substrate molecules at other active sites. tandfonline.comslu.se This is observed with dT and its analogue AZT, but not with deoxycytidine (dC), which follows classical Michaelis-Menten kinetics. acs.orgnih.gov The structural basis for this negative cooperativity is thought to involve conformational changes within the enzyme upon substrate binding, consistent with an "induced fit" model. tandfonline.comslu.se

Isothermal titration calorimetry (ITC) and intrinsic tryptophan fluorescence (ITF) studies have elucidated the substrate binding order. nih.govacs.org These studies have shown that the phosphate donor, ATP, does not bind to the free enzyme. acs.orgacs.org Instead, the nucleoside substrate (dT or dC) must bind first to the enzyme, followed by the binding of ATP to form the ternary enzyme-substrate complex. acs.orgresearchgate.net This demonstrates an ordered sequential binding mechanism. nih.govacs.org The binding of dT to the enzyme is complex, fitting a two-site binding model with one high-affinity and one low-affinity binding site, which is consistent with the observed negative cooperativity. acs.org

The release of products also appears to follow an ordered sequence, with ADP being released before the monophosphate product. nih.gov This ordered mechanism of substrate binding and product release, coupled with the negative cooperativity for thymidine, plays a crucial role in regulating the physiological function of TK2 and has important implications for understanding the mitochondrial toxicity of thymidine analogues. nih.govacs.org

The table below presents thermodynamic data from ITC studies on the binding of substrates to human TK2, illustrating the cooperative nature of thymidine binding.

| Ligand | Binding Constant (K_B) (M⁻¹) | Dissociation Constant (K_d) (μM) | Enthalpy Change (ΔH) (kcal/mol) |

| dT (Site 1) | - | 0.55 | -72.7 ± 0.2 |

| dT (Site 2) | - | 6.13 | -7.1 ± 0.2 |

| dC | - | 13.2 | -23.4 ± 0.7 |

| ATPγS to E-dT complex | 1.1 x 10⁶ | 0.93 | -19.4 ± 0.8 |

| ATPγS to E-dC complex | 5.0 x 10⁵ | 2.0 | -7.5 ± 0.5 |

Data from ITC analysis showing two distinct binding affinities for dT, indicative of negative cooperativity, and a single binding affinity for dC. ATPγS, a non-hydrolyzable ATP analogue, only binds after the nucleoside substrate has formed a complex with the enzyme (E-dT or E-dC). acs.org

Enzymatic Pathways Involving Thiophosphate Analogues

Modulation of Deoxynucleotide Triphosphate (dNTP) Pools

The integrity of DNA replication and repair relies on a meticulously maintained and balanced supply of deoxynucleoside triphosphates (dNTPs). nih.gov The cellular pathways that synthesize these essential precursors, the de novo and salvage pathways, are tightly regulated to prevent imbalances that could lead to increased mutation rates. nih.govwikipedia.org Nucleoside analogues, including thiophosphate derivatives, can significantly perturb these pathways, leading to modulation of the intracellular dNTP pools.

Thymidine analogues, in particular, can interfere with the pyrimidine salvage pathway, which is critical for providing DNA precursors for mitochondrial DNA (mtDNA) replication. slu.se A key enzyme in this pathway is the mitochondrial thymidine kinase 2 (TK2), which catalyzes the initial phosphorylation of pyrimidine deoxynucleosides such as thymidine (dThd) and deoxycytidine (dCyd). slu.se Studies have shown that certain thymidine analogues can create an imbalance between the dTTP and dCTP pools by differentially affecting the phosphorylation of dThd and dCyd. slu.se This interference can stem from the analogue acting as a competitive inhibitor or a substrate for TK2, thereby altering the normal flux of pyrimidine nucleotides. The mechanism can be complex, as both dTTP and dCTP naturally act as feedback inhibitors of TK2. slu.se

The introduction of analogues like 3'-Thio-thymidine-5'-phosphate can influence the enzymatic checkpoints that regulate dNTP synthesis. The structural similarity to the natural substrate allows these molecules to interact with enzymes of the nucleotide metabolism, such as nucleoside kinases and nucleoside monophosphate kinases, which are responsible for the stepwise phosphorylation to the triphosphate level. mdpi.comacs.org The presence of the thio-substitution can alter the substrate specificity and reaction kinetics of these enzymes. trilinkbiotech.com For instance, the replacement of an oxygen atom with sulfur in the phosphate group can affect the binding affinity to the enzyme's active site and the subsequent phosphoryl transfer reaction. trilinkbiotech.com This can lead to either reduced production of the corresponding triphosphate analogue or inhibition of the phosphorylation of natural nucleosides, ultimately shifting the equilibrium of the entire dNTP pool.

Table 1: Key Enzymes in dNTP Synthesis and Potential Interaction with Analogues

| Enzyme | Natural Function | Potential Effect of Analogues |

|---|---|---|

| Thymidine Kinase 2 (TK2) | Catalyzes the initial phosphorylation of pyrimidine deoxynucleosides (dThd, dCyd) in the mitochondrial salvage pathway. slu.se | Competitive inhibition or alternative substrate, leading to imbalanced dTTP and dCTP pools. slu.se |

| Nucleoside Monophosphate Kinase (NMPK) | Converts nucleoside monophosphates (NMPs) to nucleoside diphosphates (NDPs). mdpi.com | Altered substrate recognition due to thio-substitution can slow the conversion rate, affecting the supply of dNDPs for subsequent phosphorylation. trilinkbiotech.com |

| Nucleoside Diphosphate Kinase (NDPK) | Converts nucleoside diphosphates (NDPs) to nucleoside triphosphates (NTPs). mdpi.com | The analogue diphosphate might be a poor substrate, leading to its accumulation and a deficit of the corresponding triphosphate. |

Investigation of Thymidine Hypermodification Pathways

In certain bacteriophages, a significant fraction of thymidine residues in the viral DNA are replaced by complex, "hypermodified" bases. nih.govresearchgate.net The study of these unique enzymatic pathways provides insight into sophisticated viral strategies to overcome host defense mechanisms, and the use of nucleotide analogues is instrumental in probing these mechanisms. nih.gov These hypermodification pathways represent a profound form of dNTP pool modulation, occurring both before and after DNA replication. nih.govoup.com

A key feature of these pathways is the complete replacement of thymidine with 5-hydroxymethyluridine (B1210401) (5-hmdU) during DNA synthesis. nih.govoup.com This is achieved by a viral-encoded suite of enzymes that eliminates dTTP from the host's dNTP pool and simultaneously produces 5-hydroxymethyl-2'-deoxyuridine (B45661) triphosphate (5-hmdUTP) as a replacement substrate for the DNA polymerase. nih.govoup.com This represents a drastic and targeted modulation of the pyrimidine dNTP pool.

Following replication, the 5-hmdU residues incorporated into the DNA undergo further, post-replicative enzymatic modification. nih.gov This process is initiated by a DNA kinase that phosphorylates the hydroxyl group of the 5-hmdU residue within the DNA polymer, creating a 5-phospho-deoxymethyluridine (5-PmdU) intermediate. researchgate.netoup.com This phosphorylated intermediate is a crucial junction point, serving as the substrate for a variety of subsequent enzymatic reactions that attach moieties like amino acids to the base. nih.govresearchgate.net These appended groups can be further sculpted by other enzymes, including isomerases, decarboxylases, and lyases, resulting in a diverse array of final thymidine modifications. trilinkbiotech.comnih.gov The investigation of these pathways often uses nucleotide analogues to understand substrate specificity and enzyme mechanisms. The introduction of a 3'-thio modification, for example, could be used to study the structural requirements of the polymerases and kinases involved in these complex transformations.

Table 2: Representative Enzymes in a Thymidine Hypermodification Pathway

| Enzyme Class | Specific Function in Pathway | Cofactors/Intermediates | Source Phage Example |

|---|---|---|---|

| dUMP hydroxymethylase | Converts dUMP to 5-hm-dUMP, diverting precursor from the canonical thymidine synthesis pathway. nih.govoup.com | Tetrahydrofolate | T-even phages, Phage M6 |

| 5-hm-dUMP Kinase | Phosphorylates 5-hm-dUMP to 5-hm-dUDP. | ATP | T-even phages |

| Nucleoside Diphosphate Kinase | Converts 5-hm-dUDP to 5-hm-dUTP. nih.gov | ATP | T-even phages |

| dUTPase/dCTPase | Degrades host dUTP, dCTP, and dTTP to monophosphates, clearing the dNTP pool for 5-hmdUTP. nih.gov | - | T-even phages |

| DNA Polymerase | Incorporates 5-hmdUTP into the replicating viral genome instead of dTTP. nih.govoup.com | 5-hmdUTP | Phage M6, Phage ViI |

| 5-hmdU DNA Kinase | Phosphorylates the 5-hmdU residue within the DNA polymer post-replication. oup.com | ATP, 5-PmdU (intermediate) | Phage M6 |

| Amidoligase/Transferase | Attaches an amino acid (e.g., glutamate, arginine) to the 5-PmdU residue. nih.govoup.com | ATP, Amino Acid | Phage SP10 |

Molecular Structure and Conformational Analysis of 3 Thiothymidine Derivatives

Solution Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of nucleosides and oligonucleotides in solution. For 3'-thiothymidine derivatives, NMR studies reveal significant deviations from the behavior of their natural deoxyribonucleotide counterparts.

The conformation of the deoxyribose sugar, often described by its pucker, is a critical determinant of nucleic acid structure. In standard B-form DNA, the sugar typically adopts a C2'-endo (South or S-type) conformation. However, the introduction of a 3'-S-phosphorothiolate linkage dramatically shifts this equilibrium.

NMR spectroscopy studies on deoxythymidine trinucleotides containing a 3'-S-phosphorothiolate modification show that the sugar ring directly attached to the sulfur atom predominantly adopts a C3'-endo (North or N-type) pucker. researchgate.net This is a significant conformational change, as the N-type pucker is characteristic of A-form RNA helices. acs.org The underlying reason for this shift is attributed to the replacement of the more electronegative 3'-oxygen with a less electronegative sulfur atom. acs.org This substitution reduces the gauche effect within the deoxyribose ring, which would normally stabilize the S-type conformation. acs.org The conformational change is potent; when two consecutive 3'-S-phosphorothiolate modifications are present, the attached deoxyribose rings are shifted almost entirely to the N-type pucker. researchgate.net Furthermore, this effect can be transmitted to the adjacent, unmodified 3'-neighboring deoxyribose, which also shows a preference for the North pucker, a phenomenon thought to be stabilized by favorable base stacking. researchgate.netacs.org This induced RNA-like conformation in a DNA strand is a key feature of 3'-thio-modified oligonucleotides. acs.orgnih.gov

The orientation around the C4'-C5' bond is defined by the torsion angle gamma (γ). This angle is crucial for determining the position of the 5'-phosphate group relative to the sugar ring. vanderbilt.edu In nucleic acid structures, the gamma angle typically favors the +synclinal range, which corresponds to a value of approximately +30° to +90°. leibniz-fli.de This conformation is preferred in most standard duplex structures. leibniz-fli.de In a study of a chemically modified thymidine (B127349) designed to fix the gamma angle, the target conformation was the +synclinal range (~60°) to mimic the geometry of a natural RNA duplex. jst.go.jp In the crystal structure of a 4'-thio-modified RNA duplex, the backbone was observed to adopt an extended form characterized by an anti-periplanar conformation of the gamma torsion angle. nih.gov For 3'-thiothymidine derivatives, the shift towards an N-type sugar pucker suggests a preference for backbone angles consistent with an A-type helical structure, where the gamma torsion angle is typically in the +synclinal range.

The glycosidic bond (χ) connects the nucleobase to the sugar and its conformation, either syn or anti, dictates the orientation of the base relative to the sugar-phosphate backbone. In a dinucleotide methylphosphonate (B1257008) containing a 4-thiothymidine (B1630790) moiety, X-ray diffraction analysis showed that both pyrimidine (B1678525) bases were oriented in the anti conformation relative to their deoxyribose rings. leibniz-fli.denih.gov The anti conformation is the most common form found in canonical DNA and RNA helices, as it allows for standard Watson-Crick base pairing. vanderbilt.edu However, studies on other thiated nucleoside analogues have shown that a syn conformation is also possible. For instance, 3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate (2-SFLTTP) was found to be in an unusual syn conformation. acs.org This indicates that while anti is the predominant and expected conformation for 3'-thiothymidine derivatives, the possibility of a syn orientation exists, likely influenced by other modifications to the nucleoside or its local environment. acs.orgresearchgate.net

This solution-state view contrasts with solid-state observations of a related dinucleotide, Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate. In its crystal structure, the deoxyribose-phosphonate backbone adopts an extended conformation where the nucleobases are completely unstacked and oriented nearly parallel to each other. leibniz-fli.denih.gov This highlights how different states (solution vs. solid) and molecular contexts (monomer, dinucleotide, or oligonucleotide duplex) can favor distinct backbone conformations.

Glycosidic Bond Conformations (e.g., syn vs. anti)

Solid-State Structure Determination by X-ray Diffraction

X-ray diffraction of single crystals provides a static, high-resolution snapshot of molecular geometry. While no crystal structure is available for the monomeric 3'-Thio-thymidine-5'-phosphate, a detailed structure of a closely related dinucleoside methylphosphonate, Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, has been determined. researchgate.netleibniz-fli.denih.gov

The crystal structure of Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate was solved to provide precise geometric data. leibniz-fli.denih.gov The asymmetric unit of the crystal contains one molecule of the dinucleoside methylphosphonate and one molecule of methanol, which was used as the crystallization solvent. leibniz-fli.denih.gov The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. leibniz-fli.denih.gov

Table 1: Crystal and Unit Cell Data for Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate leibniz-fli.denih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Asymmetric Unit | 1 x Molecule, 1 x Methanol |

| Unit Cell Dimension a | 13.241(4) Å |

| Unit Cell Dimension b | 13.844(3) Å |

| Unit Cell Dimension c | 14.944(7) Å |

Table 2: Summary of Conformational Features of 3'-Thiothymidine Derivatives

| Feature | Predominant Conformation | Method | Reference(s) |

| Sugar Pucker | N-type (C3'-endo) | NMR | researchgate.netacs.org |

| Glycosidic Bond (χ) | anti | X-ray, NMR | acs.orgleibniz-fli.denih.gov |

| C4'-C5' Bond (γ) | +synclinal (in duplexes) | Inferred from NMR/X-ray | leibniz-fli.dejst.go.jp |

| Backbone (Oligonucleotide) | A-form like (RNA-like) | NMR | acs.org |

| Backbone (Dinucleotide) | Extended, unstacked | X-ray | leibniz-fli.denih.gov |

Absolute Configuration at Phosphorus Center

The introduction of a sulfur atom into the phosphodiester linkage of oligonucleotides creates a chiral center at the phosphorus atom, resulting in two diastereomers, designated as Sp and Rp. The determination of the absolute configuration of these stereoisomers is critical, as it can significantly influence the structural and biological properties of the modified oligonucleotide. oup.com

Several analytical methods are employed to assign the absolute configuration of these P-chiral centers. In the case of dithymidine-3'-S-phosphorodithioate (d[Tsp(s)T]), a dithioate analog, the absolute stereochemistry of the separated diastereomers was assigned by comparing their physicochemical properties to the well-established criteria for dinucleoside phosphorothioates. oup.com The assignment relies on a combination of techniques including ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and enzymatic digestion. oup.com

For d[Tsp(s)T], the diastereoisomer that exhibits a resonance at a lower field in the ³¹P NMR spectrum and is eluted more rapidly during reverse-phase HPLC is assigned the Sp-configuration. oup.com This assignment is further confirmed by its susceptibility to enzymatic digestion by Snake Venom Phosphodiesterase (SVPD), which selectively cleaves the Sp-isomer. oup.com This Sp-configuration corresponds to the Rp-configuration in the analogous dinucleoside phosphorothioates. oup.com

Table 1: Physicochemical Properties for Assigning Absolute Configuration of d[Tsp(s)T] Diastereoisomers. oup.com

| Property | Sp-Diastereoisomer | Rp-Diastereoisomer |

| ³¹P NMR Chemical Shift | Lower Field | Higher Field |

| Reverse-Phase HPLC Elution | Faster | Slower |

| SVPD Digestion | Susceptible | Resistant |

In other cases, such as for thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, X-ray crystallography provides a definitive method for determining the absolute configuration. oup.comresearchgate.net Crystal structure analysis of one diastereomer of this compound unambiguously established its absolute configuration at the phosphorus center as Sp. oup.comresearchgate.net

Influence of 3'-Sulfur Substitution on Oligonucleotide Conformational Properties

The substitution of the 3'-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, creating a 3'-S-phosphorothiolate linkage, exerts a significant influence on the conformational properties of the oligonucleotide. oup.comliverpool.ac.uk This modification primarily affects the sugar pucker of the nucleoside.

Research indicates that the 3'-S-phosphorothiolate linkage strongly encourages the sugar moiety to adopt a "North" (C3'-endo) conformation, which is characteristic of A-form RNA, rather than the "South" (C2'-endo) conformation typical of B-form DNA. oup.comliverpool.ac.uk This conformational preference is not only observed for the directly modified sugar but is also transmitted, albeit to a lesser degree, to the sugar of the adjacent nucleotide in the sequence. oup.com This effect makes the 3'-S-phosphorothiolate linkage a tool for controlling DNA conformation. nih.gov

Base Pairing Efficiency

The substitution of oxygen with sulfur in the thymidine base can significantly affect the efficiency and selectivity of base pairing, particularly in enzymatic processes. Studies on 2-thio- and 4-thiothymidine analogs have shown that these modifications can lead to increased efficiency during DNA replication. nih.gov

When tested as incoming triphosphate derivatives (dNTPs) with E. coli DNA polymerase I (Klenow Fragment), both 2-thio- and 4-thiothymidine analogs demonstrated higher incorporation efficiency opposite adenine (B156593) compared to the natural thymidine triphosphate (dTTP). nih.gov The 2-thiothymidine (B559671) (2S) triphosphate was found to be 2.2-fold more efficient, and the 4-thiothymidine (4S) triphosphate was 3.7-fold more efficient than dTTP. nih.gov This rate enhancement is attributed in part to the increased stability of the modified base pair within the duplex. rsc.org

Table 2: Relative Incorporation Efficiency of Thiothymidine Triphosphates by DNA Polymerase I (Klenow Fragment, exo-). nih.gov

| Incoming dNTP | Relative Efficiency (vs. dTTP) |

| 2-Thio-dTTP (2S) | 2.2-fold higher |

| 4-Thio-dTTP (4S) | 3.7-fold higher |

Furthermore, the 2-thio modification can enhance pairing specificity. In thermal denaturation experiments, a duplex containing a 2S-G mismatch showed a 12.0 °C decrease in melting temperature (Tm) compared to the correct 2S-A pair, which is a significantly larger drop than the 7.5 °C decrease observed for the natural T-G mismatch, indicating higher fidelity. nih.gov

Effects on Duplex Thermal Stability (Tₘ)

The effect of 3'-sulfur substitution on the thermal stability of nucleic acid duplexes is highly dependent on the nature of the duplex (e.g., DNA:DNA vs. DNA:RNA) and the specific location of the thio-modification.

Incorporation of a 3'-S-phosphorothiolate linkage has been shown to increase the thermal stability of DNA:RNA hybrid duplexes. nih.gov Studies report an increase in the melting temperature (Tₘ) of approximately 1.0 to 2.0 °C per modification. liverpool.ac.uk This stabilizing effect is attributed to the pre-organization of the DNA strand into an A-form, RNA-like conformation, which is favorable for binding to an RNA target. liverpool.ac.uk In contrast, these same modifications tend to decrease the stability of DNA:DNA duplexes. nih.gov

Modifications to the base itself, such as with 2-thiothymidine, also impact duplex stability. The 2-thio isomer generally stabilizes a DNA:DNA duplex, with one study reporting a Tₘ increase of 1.4 °C for a single substitution. nih.gov Conversely, the 4-thio isomer was found to be slightly destabilizing in the same context. nih.gov In another study, substitution of a 3'-oxygen with a 3'-sulfur in a dodecadeoxyribonucleotide resulted in no significant change to the thermal stability of the duplex. clockss.org

Table 3: Summary of Reported Effects of Thio-Modifications on Duplex Melting Temperature (Tₘ).

| Modification Type | Duplex Type | Change in Tₘ per Modification | Reference |

| 3'-S-Phosphorothiolate | DNA:RNA | +1.0 to +2.0 °C | liverpool.ac.uknih.gov |

| 3'-S-Phosphorothiolate | DNA:DNA | Destabilizing | nih.gov |

| 2-Thiothymidine (2S) | DNA:DNA | +1.4 °C | nih.gov |

| 4-Thiothymidine (4S) | DNA:DNA | Slightly Destabilizing | nih.gov |

| 3'-Thio substitution | DNA:DNA | No significant change | clockss.org |

| Phosphorothioate (B77711) (backbone) | DNA:DNA | -0.5 °C | biosearchtech.com |

Biophysical and Biochemical Probing Applications

Use as Mechanistic Probes for Enzymatic Reactions

The introduction of a sulfur atom in place of the 3'-bridging oxygen creates a 3'-S-phosphorothiolate linkage, a modification that has proven invaluable for investigating the mechanisms of enzymes that process nucleic acids. nih.gov These analogues are readily incorporated into oligonucleotides using automated synthesis, facilitating a wide range of mechanistic studies. nih.gov

Phosphorothioate (B77711) analogues are widely utilized to investigate the stereochemistry of phosphoryl transfer reactions. nih.gov The substitution of a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom, resulting in diastereomeric (Rp and Sp) configurations. However, in the case of a bridging 3'-thio substitution, the chirality is also introduced, and the altered bond properties can be exploited. Enzymes often exhibit stereoselectivity for one diastereomer over the other, and by using stereochemically pure analogues, the geometric pathway of the phosphoryl group during the catalytic reaction can be traced. This approach has been fundamental in understanding the mechanisms of polymerases, nucleases, and kinases, revealing whether the reaction proceeds with an inversion or retention of configuration at the phosphorus center, which in turn provides insight into the number of chemical steps involved.

Metal ions are essential cofactors for many enzymes involved in nucleic acid metabolism, playing critical roles in catalysis and structural stabilization. mdpi.compsu.edu Identifying the precise location of these metal ions within the enzyme-substrate complex is key to understanding their function. 3'-Thio-substituted nucleotides are excellent probes for this purpose due to the principle of hard and soft acids and bases (HSAB).

Phosphate (B84403) oxygens are "hard" ligands that preferentially coordinate with "hard" metal ions like Mg²⁺. libretexts.org Sulfur, being a "soft" ligand, shows a higher affinity for "soft" or borderline metal ions such as Mn²⁺, Zn²⁺, Cd²⁺, or Ag⁺. libretexts.org By replacing a specific phosphate oxygen with sulfur, researchers can perform "thio-effect" or "rescue" experiments. If an enzyme's activity, which is normally dependent on Mg²⁺, is diminished with a thio-substituted substrate, but can be restored or even enhanced by the addition of a softer metal ion like Mn²⁺, it provides strong evidence that a metal ion directly coordinates to that specific oxygen (now sulfur) in the transition state. nih.gov Studies on topoisomerase II, for instance, have revealed a two-metal ion mechanism for DNA cleavage, a process that can be dissected using such site-specific modifications. rcsb.org

| Ligand Atom | HSAB Classification | Preferred Metal Ions | Implication for Probing |

| Oxygen | Hard Base | Mg²⁺, Ca²⁺ (Hard Acids) | Standard coordination in native biological systems. |

| Sulfur | Soft Base | Cd²⁺, Ag⁺, Hg²⁺ (Soft Acids), Mn²⁺, Zn²⁺ (Borderline Acids) | Substitution allows for probing of metal ion binding sites via "thio-rescue" experiments. nih.gov |

Elucidation of Phosphoryl Transfer Stereochemistry

Investigation of Enzyme Active Site Structures and Binding Specificity

Incorporating 3'-thio-thymidine-5'-phosphate into DNA or using it as a ligand has enabled high-resolution structural studies that illuminate the architecture of enzyme active sites. rcsb.orgnih.gov X-ray crystallography of enzymes co-crystallized with these modified substrates provides a snapshot of the precise interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and positioning.

A notable example is the structural analysis of human Phospholipase D3 (PLD3), which acts as a 5' exonuclease. The crystal structure of PLD3 in complex with a single-stranded DNA (ssDNA) containing a phosphorothioate modification revealed a thymidine (B127349) product bound in the catalytic center. nih.gov This structure provided critical insights into how the substrate binds and is oriented for cleavage within the PLD family of enzymes. nih.gov Similarly, the crystal structure of Saccharomyces cerevisiae topoisomerase II covalently bound to a DNA duplex containing this compound has been determined. rcsb.org This structure was crucial in revealing the organization of the cleavage-competent state of the enzyme and the specific contacts made with the DNA substrate. rcsb.org

Studies on human thymidylate kinase (TMPK) have also utilized various 3'-modified thymidine analogues to probe binding specificity. mpg.de By analyzing how modifications at the 3'-position affect the rate of phosphorylation, researchers can deduce the steric and electronic requirements of the enzyme's active site, explaining its high selectivity for its natural substrates. mpg.de

| Enzyme | Organism | Finding with Thio-Thymidine Probe | Reference |

| Phospholipase D3 (PLD3) | Human | Structure with a 3'-phosphorothioate-thymidine product revealed substrate binding mode. | nih.gov |

| Topoisomerase II | Saccharomyces cerevisiae | Structure of cleavage complex with this compound defined the active site organization. | rcsb.org |

| Thymidylate Kinase (TMPK) | Human | Studies with 3'-modified analogs elucidated structural basis for substrate specificity. | mpg.de |

Role in Studying DNA Repair Mechanisms

Nucleotide analogues are crucial tools for dissecting the complex pathways of DNA repair. By acting as inhibitors or chain terminators, they can help identify the specific enzymes involved in different repair processes. For example, studies using 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), a related analogue, have been instrumental in implicating DNA polymerase delta in both DNA replication and ultraviolet-induced DNA repair synthesis in human cells. nih.gov The differential sensitivity of DNA polymerases to such analogues allows researchers to distinguish their roles in vivo. nih.gov

While direct studies employing this compound in this context are less frequently documented, its utility is inferred from its incorporation into DNA to probe enzymes that interact with damaged or modified DNA. Enzymes involved in DNA repair must recognize specific lesions or structural anomalies. The introduction of a 3'-thio linkage creates a unique chemical feature that can be used to study the recognition and processing by repair enzymes, such as glycosylases or endonucleases, that scan DNA for abnormalities. The work on topoisomerases, which manage DNA topology and can be involved in resolving structures during repair, further highlights the potential of these probes in the field. rcsb.org

Advanced Methodologies in Studying 3 Thio Thymidine 5 Phosphate Interactions

Enzyme Kinetic Assays (e.g., Spectrophotometric, Radiochemical)

Enzyme kinetic assays are fundamental in characterizing the interaction between an enzyme and its substrate or inhibitor. For nucleotide analogs like 3'-Thio-thymidine-5'-phosphate, these assays quantify the efficiency and affinity of its binding and incorporation by polymerases. Spectrophotometric assays often rely on coupled enzyme systems or chromogenic substrates, while radiochemical assays typically involve the use of radiolabeled nucleotides (e.g., with ³²P or ³H) to directly measure incorporation into a DNA strand. nih.govacs.orgoup.com These methods allow for the precise determination of key kinetic parameters that define the analog's behavior as a substrate or inhibitor.

The interaction of a nucleotide with a DNA polymerase can be described by a multi-step mechanism involving initial binding followed by a conformational change and then the chemical step of incorporation. nih.govfrontiersin.org Pre-steady-state kinetics are often employed to dissect these steps and determine the microscopic rate constants.

Dissociation Constant (Kd): The dissociation constant is a measure of the binding affinity between the enzyme-DNA complex and the nucleotide. A lower Kd value signifies a tighter binding interaction. It is calculated as the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). For many DNA polymerases, the Kd for a correct nucleotide is in the micromolar range. researchgate.netmdpi.com

Catalytic Efficiency (kpol/Kd): This ratio represents the specificity constant of the enzyme for a particular nucleotide substrate. It reflects how efficiently the enzyme can bind and incorporate the nucleotide at low concentrations. The term kpol (or kcat) is the maximum rate of polymerization. researchgate.netmdpi.com Comparing the kpol/Kd for an analog like this compound to that of the natural substrate (dTTP) provides a quantitative measure of the enzyme's discrimination.

While specific kinetic data for this compound is not extensively documented in available literature, analysis of related nucleotide analogs provides insight into how modifications affect polymerase interactions. For instance, studies on other modified thymidine (B127349) triphosphates reveal significant variations in their kinetic parameters when interacting with different DNA polymerases. researchgate.netspandidos-publications.com

| Enzyme | Nucleotide Analog | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |

| HIV Reverse Transcriptase | D-ddTTP | 2.5 | 455 | 182 | researchgate.net |

| HIV Reverse Transcriptase | L-ddTTP | 125 | 333 | 2.7 | researchgate.net |

| E. coli DNA Pol I (Klenow) | D-ddTTP | 0.7 | 13 | 18.6 | researchgate.net |

| E. coli DNA Pol I (Klenow) | L-ddTTP | 50 | 0.09 | 0.0018 | researchgate.net |

| Human Thymidine Kinase 1 | Trifluridine (FTD) | 3.1 | 0.44 | 0.14 | spandidos-publications.com |

| Human Thymidine Kinase 1 | 2'-Deoxy-5-fluorouridine (FdUrd) | 12 | 0.42 | 0.035 | spandidos-publications.com |

This table presents kinetic data for related thymidine nucleotide analogs to illustrate the parameters derived from enzyme kinetic assays. D-ddTTP and L-ddTTP are dideoxythymidine triphosphate enantiomers; FTD and FdUrd are thymidine analogs phosphorylated by Thymidine Kinase.

Elemental effect studies, also known as thio-substitution or thio-elemental effects, are a powerful tool for probing the chemical mechanism of phosphoryl transfer reactions. nih.gov This method involves replacing one of the non-bridging oxygen atoms on the α-phosphate of the incoming nucleotide with a sulfur atom (creating a phosphorothioate). Since sulfur is more thiophilic ("sulfur-loving") than oxygen, the rate of the reaction can be modulated by changing the divalent metal ion cofactor (e.g., from Mg²⁺ to the more thiophilic Mn²⁺ or Cd²⁺). nih.govplos.orguzh.ch

A significant change in the reaction rate upon substitution of the metal ion cofactor in the presence of a thio-substituted substrate provides strong evidence for a direct coordination between the metal ion and that specific sulfur atom in the transition state. nih.govplos.org This technique has been instrumental in elucidating the two-metal-ion mechanism of catalysis for many DNA polymerases, where one metal ion is proposed to interact with the α-phosphate to facilitate nucleophilic attack and the other helps to stabilize the leaving pyrophosphate group. nih.govnih.gov Applying this methodology to this compound, where the bridging 3'-oxygen is already replaced by sulfur, could offer unique insights into the role and coordination of metal ions at the active site during the incorporation event. nih.gov

Determination of Dissociation Constants (Kd) and Catalytic Efficiencies (kpol/Kd)

Calorimetric Techniques for Ligand Binding Thermodynamics (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. uwaterloo.ca

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the enzyme (e.g., DNA polymerase) complexed with a DNA template-primer. The resulting heat changes are measured after each injection until the enzyme's binding sites are saturated. researchgate.net The data are then fit to a binding model to extract the thermodynamic parameters.

Enthalpy (ΔH): Reflects the changes in heat content due to the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces) upon binding.

Entropy (ΔS): Represents the change in randomness or disorder, often influenced by the release of ordered water molecules from the binding interface.

| Interacting Molecules | K_d (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| RNase A + 3'-TMP | 15 | -6.6 | -9.5 | 2.9 | nih.gov |

| PAZ Domain + UMP | 111 | -5.4 | -10.1 | 4.7 | researchgate.net |

| PAZ Domain + dTMP | 125 | -5.3 | -2.5 | -2.8 | researchgate.net |

| hNBD1ΔRI + ATP | 0.22 | -9.0 | -8.1 | -0.9 | researchgate.net |

| hNBD1ΔRI + dTTP | 0.098 | -9.4 | -12.1 | 2.7 | researchgate.net |

This table presents thermodynamic data for the binding of related thymidine monophosphates and other nucleotides to various proteins, as determined by ITC. The data illustrates the types of parameters obtained from such experiments. 3'-TMP is an analog of the target compound. PAZ is a protein domain that binds nucleotides. hNBD1ΔRI is a nucleotide-binding domain.

Spectroscopic Monitoring of Conformational Dynamics (Intrinsic Tryptophan Fluorescence Quenching)

Many proteins, including DNA polymerases, contain tryptophan residues, which have intrinsic fluorescence properties. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment. When a ligand binds to a protein, it can cause a conformational change that alters the environment of nearby tryptophan residues, leading to a change in the fluorescence signal, typically a decrease or "quenching". nih.govoup.compsu.edu

This phenomenon can be exploited to monitor the binding of nucleotides like this compound and the subsequent conformational changes in the enzyme. acs.org By exciting the tryptophan residues (typically around 295 nm to avoid excitation of tyrosine) and measuring the emission spectrum (around 330-350 nm), one can observe:

Binding Affinity: Titrating the protein with the nucleotide and monitoring the fluorescence quenching allows for the determination of the dissociation constant (Kd). oup.com

Conformational Changes: The binding of a correct nucleotide to a DNA polymerase often induces a significant conformational change (from an "open" to a "closed" state), which can be tracked by the change in tryptophan fluorescence. nih.govpsu.eduacs.org This provides insights into the "induced-fit" mechanism of substrate recognition.

Studies on DNA polymerase β have used fluorescence changes of the analog 2-aminopurine (B61359) in the DNA template to detect two distinct conformational changes upon binding of the correct nucleotide and a catalytic metal ion. psu.eduacs.org Similar experiments monitoring the protein's intrinsic tryptophan fluorescence upon binding of nucleotide analogs can reveal the kinetics and extent of these structural rearrangements, providing a dynamic view of the interaction that is complementary to static structural data. nih.gov

Computational and Theoretical Approaches to 3 Thio Thymidine 5 Phosphate Research

Molecular Docking Simulations for Ligand-Enzyme Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial for understanding how inhibitors like thymidine (B127349) analogs interact with their target enzymes. The scoring functions used in docking estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com

In the context of drug discovery, molecular docking has been employed to identify potential inhibitors for various therapeutic targets. For instance, in a study targeting the SARS-CoV-2 replication-transcription complex, Thymidine-5'-thiophosphate was identified as a potent inhibitor through extensive screening of a drug library. mdpi.comnih.gov The simulation predicted a favorable binding interaction with the viral protein complex. mdpi.com

Similarly, docking studies on related thio-substituted thymidine analogues have provided valuable insights. Receptor-independent 4D-QSAR methods, validated by docking into the active site of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), helped identify key pharmacophore sites in a series of 5-thiourea-substituted α-thymidine inhibitors. imrpress.com Another study combined synthesis with molecular docking to investigate 5-thioxo- mdpi.comnih.govrsc.orgtriazolo[1,5-a] rsc.orgnih.govrsc.orgtriazin-7-ones as inhibitors of thymidine phosphorylase, illustrating the plausible binding interactions between the ligands and the enzyme. nih.gov These examples highlight the power of molecular docking to elucidate the structural basis of enzyme inhibition by thio-containing nucleotide analogs.

| Compound | Target Enzyme | Docking Score | MM/GBSA Binding Free Energy (kcal/mol) |

|---|---|---|---|

| Thymidine-5'-thiophosphate | SARS-CoV-2 Replication-Transcription Complex | -8.582 | 55.492 |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, allowing researchers to explore their conformational flexibility and the stability of protein-ligand complexes. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the structure evolves. plos.org Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the system and the flexibility of its components. frontiersin.org

MD simulations have been used to validate the stability of complexes identified through docking. For example, Thymidine-5'-thiophosphate, when complexed with the SARS-CoV-2 replication-transcription complex, was shown to be stable during a 100-nanosecond MD simulation. mdpi.comnih.gov The deviation and fluctuation in the complex were observed to be less than 2 Å, indicating a stable binding configuration. mdpi.com

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy complement MD simulations by providing data on the solution structure of molecules. Comparative NMR studies on thymidine dinucleotide analogs, including those with a 3'→5' thiophosphate linkage, have revealed key conformational preferences. The introduction of sulfur can alter the conformation of the deoxyribose sugar ring. rsc.org The sugar moiety can exist in two major puckered conformations, termed 'North' (C3'-endo, RNA-like) and 'South' (C2'-endo, DNA-like). rsc.org In a 3'-N,5'-S-bridging thiophosphoramidate analogue of thymidylyl-3ʹ,5ʹ-thymidine, NMR data showed that the 3'-N-substituted deoxyribose ring has a bias towards the 'North' conformation. rsc.orgrsc.org In contrast, a comparative study of d(TpT) and its 5'-thio analogue, d(TpST), indicated that the sugar moieties in both residues preferentially adopt an S-type ('South') conformation. nih.gov However, this study also noted that the thio-modification leads to greater conformational freedom around the C4'-C5' bond and a lower population of the trans conformer around the C5'-O5' bond compared to the natural phosphate (B84403) linkage. nih.gov

| Analog | Technique | Key Conformational Finding | Reference |

|---|---|---|---|

| Thymidine-5'-thiophosphate | MD Simulation | Stable complex with SARS-CoV-2 protein; deviation < 2Å over 100 ns. | mdpi.comnih.gov |

| 3'-N,5'-S-bridging thiophosphoramidate of thymidylyl-3ʹ,5ʹ-thymidine | NMR Spectroscopy | 3'-N-substituted deoxyribose ring is biased towards the 'North' (RNA-like) conformation. | rsc.orgrsc.org |

| d(TpST) (thymidylyl(3'→5')-5'-thio-5'-deoxythymidine) | NMR Spectroscopy | Sugar moieties preferentially adopt 'South' (DNA-like) conformation; increased conformational freedom around C4'-C5' bond. | nih.gov |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical (QC) calculations are a powerful tool for investigating the electronic structure of molecules and the mechanisms of chemical reactions. rsc.org These methods can be used to estimate reaction pathways, including the energies of transition states and the thermodynamics of equilibria, providing a level of detail that is often inaccessible experimentally. rsc.org For molecules like 3'-Thio-thymidine-5'-phosphate, QC calculations can elucidate the energetics of phosphorylation, hydrolysis, and enzymatic reactions.

The application of QC is particularly valuable for understanding reactions involving phosphate groups. For example, computational analysis has been combined with experimental kinetic isotope effects (KIEs) to probe the transition state of RNA 2′-O-transphosphorylation catalyzed by Ribonuclease A. pnas.org In such studies, calculated properties can help distinguish between different possible mechanisms, such as stepwise versus concerted pathways. pnas.org The calculations can reveal whether a transition state has more anionic or neutral character, based on predicted KIEs. pnas.org